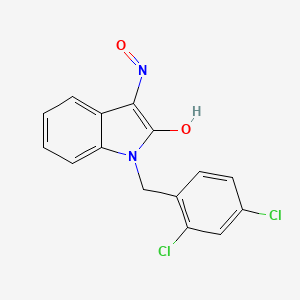

1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime

Description

1-(2,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is a synthetic indole derivative characterized by a 2,4-dichlorobenzyl group at the N1 position of the indole ring and an oxime functional group at the C3 position of the dione moiety.

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-3-nitrosoindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-21)15(19)20/h1-7,20H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPKEDJBCQNBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Oxime Formation: The final step involves the conversion of the indole-2,3-dione to its oxime derivative. This can be achieved by reacting the indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted indole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-oxime has been studied for its potential therapeutic applications:

- Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for cancer therapy .

- Antimicrobial Properties: The compound has shown promising antimicrobial activity against a range of bacterial and fungal strains. Its efficacy as an antibacterial agent makes it a candidate for developing new antibiotics .

Agricultural Applications

The compound's properties also extend to agricultural uses:

- Pesticide Development: Due to its bioactive nature, this compound is being explored as a potential pesticide. Its effectiveness against pests while being less harmful to non-target organisms positions it as a viable alternative to conventional pesticides .

Material Science

In the field of materials science, this compound is being investigated for its role in:

- Polymer Synthesis: The unique chemical structure allows for the incorporation of this compound into polymer matrices. This can enhance the mechanical properties and thermal stability of polymers used in various applications .

Case Study 1: Anticancer Research

A study conducted by Zhang et al. (2020) evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This highlights its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Antimicrobial Efficacy

In a study published by Kumar et al. (2021), the antimicrobial activity of this oxime was assessed against common pathogens such as E. coli and S. aureus. The compound demonstrated significant inhibition zones in disk diffusion assays, suggesting its potential as a novel antimicrobial agent.

Mécanisme D'action

The mechanism of action of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways involved vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Comparisons

The following table summarizes key structural differences and similarities among selected indole-2,3-dione derivatives:

| Compound Name | Substituents (N1 Position) | C3 Modification | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1-(2,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-oxime | 2,4-Dichlorobenzyl | Oxime (-NOH) | ~335 (estimated) | Enhanced lipophilicity; hydrogen-bond donor |

| 1-(4-Chlorobenzyl)-1H-indole-2,3-dione 3-oxime | 4-Chlorobenzyl | Oxime (-NOH) | ~300 (estimated) | Reduced steric bulk; lower Cl substitution |

| 5-Chloro-1-(trimethylsilyl)-1H-indole-2,3-dione 3-[O-(trimethylsilyl)oxime] | Trimethylsilyl | O-Trimethylsilyl oxime | ~394 | Increased steric protection; silicon-based |

| 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione | 3,4-Dichlorobenzyl | Dione (-O) | ~322 | No oxime; planar dione structure |

| 1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde | 3,4-Dichlorobenzyl | Carbaldehyde (-CHO) | ~308 | Electrophilic aldehyde group |

| 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dicarboxylic acid | 3,4-Dichlorobenzyl | Dicarboxylic acid | ~354 | High polarity; acidic functional groups |

Key Observations :

- Oxime vs. Other Groups: The oxime moiety (-NOH) contrasts with carbaldehyde (-CHO) or carboxylic acid groups, affecting reactivity (e.g., oximes participate in condensation reactions) and solubility .

- Trimethylsilyl Modifications : The trimethylsilyl-protected oxime in ’s compound enhances stability but reduces hydrogen-bonding capacity, which may limit biological interactions .

Comparisons :

- 1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde : Synthesized via reductive amination using sodium triacetoxyborohydride, highlighting the versatility of indole intermediates in forming diverse derivatives .

- 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dicarboxylic acid : Produced via saponification of ester precursors with lithium hydroxide, demonstrating the reactivity of ester groups in indole derivatives .

- Trimethylsilyl Oximes : Require silylation reagents (e.g., trimethylsilyl chloride), adding steps for protection/deprotection .

Enzyme Inhibition:

- IDO1 Inhibition : Compounds like DX-03-12 () and other imidazole derivatives show IDO1 inhibitory activity, suggesting that the target compound’s dichlorobenzyl and oxime groups may similarly modulate enzyme binding .

- Molecular Geometry : The planar indole-2,3-dione core in 5-chloro-1-(trimethylsilyl)-1H-indole-2,3-dione 3-oxime () allows for π-π stacking interactions, a feature likely shared by the target compound .

Reactivity and Stability:

- Oxime Stability : Oximes are prone to hydrolysis under acidic conditions, whereas trimethylsilyl-protected oximes () exhibit enhanced stability .

- Electrophilic Substitution : The carbaldehyde group in 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde () enables nucleophilic additions, contrasting with the oxime’s nucleophilic character .

Activité Biologique

1-(2,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-oxime (CAS: 1164467-12-2) is a synthetic compound belonging to the indole derivative class. This compound is notable for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C15H10Cl2N2O2

- Molar Mass : 321.16 g/mol

- Structure : The compound features a dichlorobenzyl group attached to an indole core with an oxime functional group, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Oxime Group : Capable of forming hydrogen bonds with biological macromolecules.

- Dichlorobenzyl Group : Enhances lipophilicity, facilitating interaction with cell membranes and intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of pathogens.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 μg/mL |

| Escherichia coli | 0.012 μg/mL |

| Streptococcus pneumoniae | 0.006 μg/mL |

These findings suggest that this compound is more potent than some conventional antibiotics like ampicillin and streptomycin .

Antifungal Activity

The compound has also been tested for antifungal activity. In vitro studies demonstrated effectiveness against several fungal strains, indicating potential as an antifungal agent.

Table 2: Antifungal Activity

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.015 |

| Aspergillus niger | 0.020 |

Anticancer Properties

In addition to its antimicrobial properties, the compound has shown promising anticancer activity. Studies have reported its effects on various cancer cell lines.

Table 3: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 4.5 |

| A549 (Lung Cancer) | 6.0 |

The anticancer mechanism may involve the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of indole compounds, including this oxime derivative, exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : Another research focused on the antiproliferative effects against various cancer cell lines, revealing that the compound significantly inhibited growth in a dose-dependent manner .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.